2-Azido-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes an azido group and a piperazine ring, makes it valuable for applications ranging from drug discovery to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one typically involves multi-step procedures. One common method includes the reaction of 1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one with sodium azide under specific conditions to introduce the azido group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, organic solvents (e.g., DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature or slightly elevated temperatures.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
2-Azido-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one depends on its specific application. In biological systems, the azido group can interact with biomolecules, leading to the formation of covalent bonds that modify the function of proteins or nucleic acids. The piperazine ring can also interact with various molecular targets, potentially affecting signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one: Lacks the azido group, making it less reactive in certain chemical reactions.
2-Azido-1-(4-(methyl)piperazin-1-yl)ethan-1-one: Similar structure but with a different substituent on the piperazine ring.
Uniqueness
2-Azido-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is unique due to the presence of both the azido group and the tetrahydrothiophenyl group, which confer distinct reactivity and potential bioactivity. This combination of functional groups makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-azido-1-[4-(thiolan-3-yl)piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c11-13-12-7-10(16)15-4-2-14(3-5-15)9-1-6-17-8-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKSPWAVZPWLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.